Product packaging for 9Z,12Z,15E-octadecatrienoic acid(Cat. No.:CAS No. 21661-08-5)

9Z,12Z,15E-octadecatrienoic acid

Cat. No.: B14706741
CAS No.: 21661-08-5
M. Wt: 278.4 g/mol
InChI Key: DTOSIQBPPRVQHS-NSAMXNATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9Z,12Z,15E-Octadecatrienoic acid is an 18-carbon fatty acid with three double bonds, belonging to the class of octadecatrienoic acids. These compounds are of significant interest in lipid research, particularly for studying the structure-activity relationships of unsaturated fatty acids and their isomers . Other isomers of octadecatrienoic acid, such as the all-cis form (alpha-linolenic acid, ALA) and the 6,9,12 isomer (gamma-linolenic acid, GLA), are well-known for their essential roles in human nutrition and as biosynthetic precursors . Alpha-linolenic acid (ALA; 9Z,12Z,15Z) is an omega-3 fatty acid important for cardiovascular health and is a precursor to other omega-3 fatty acids like EPA and DHA . Gamma-linolenic acid (GLA; 6Z,9Z,12Z) is an omega-6 fatty acid that is metabolized to dihomo-gamma-linolenic acid (DGLA), a precursor for prostaglandin E1, which exhibits anti-inflammatory and anti-proliferative effects . The specific stereochemistry of this compound likely confers unique physical, chemical, and biological properties compared to its more common all-cis isomers. This makes it a valuable compound for research applications including, but not limited to, investigating the impact of geometric isomerism in fatty acids on membrane fluidity, as a standard in analytical chemistry for the separation and identification of fatty acid isomers via techniques like GC-MS and HPLC, and in studies exploring the substrate specificity of enzymes involved in fatty acid desaturation, elongation, and biohydrogenation . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O2 B14706741 9Z,12Z,15E-octadecatrienoic acid CAS No. 21661-08-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21661-08-5

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

(9Z,12Z,15E)-octadeca-9,12,15-trienoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3+,7-6-,10-9-

InChI Key

DTOSIQBPPRVQHS-NSAMXNATSA-N

Isomeric SMILES

CC/C=C/C/C=C\C/C=C\CCCCCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)O

Origin of Product

United States

Natural Occurrence and Distribution of 9z,12z,15e Octadecatrienoic Acid

Botanical Sources and Distribution Patterns in Plant Species

The presence of (9Z,12Z,15E)-octadecatrienoic acid in the plant kingdom is not as widespread as its all-cis isomer, α-linolenic acid. wikipedia.orgplos.org However, it is found in the seed oils of specific plant species, often alongside other isomers of octadecatrienoic acid.

Vernicia fordii (Tung Oil): The seed oil of the tung tree, Vernicia fordii, is a rich source of α-eleostearic acid ((9Z,11E,13E)-octadecatrienoic acid), a conjugated isomer, which can constitute up to 82% of the total fatty acids. nih.gov While α-eleostearic acid is the predominant isomer, other fatty acids are also present. plos.orgresearchgate.net Detailed analyses of tung oil have identified several fatty acids, but specific quantification of the (9Z,12Z,15E) isomer is not commonly reported, suggesting it is likely a minor component if present. The primary focus of research on tung oil has been on its high content of conjugated fatty acids due to their industrial applications as a drying oil. plos.orgresearchgate.net

Momordica charantia (Bitter Gourd): The seed oil of bitter gourd, Momordica charantia, is another notable source of octadecatrienoic acid isomers, with α-eleostearic acid being a significant component, making up about 60% of the fatty acids. nih.gov The fatty acid profile of bitter gourd seed oil is complex and can vary. While some studies have focused on the major components like oleic and linoleic acids, others have highlighted the presence of conjugated linolenic acids. banglajol.infonih.gov The fruit's pericarp and seed arils contain a different fatty acid profile, with palmitic acid, α-linolenic acid, and linoleic acid being dominant in the seed arils. researchgate.net The presence and quantity of the specific (9Z,12Z,15E) isomer in bitter gourd seeds are not well-documented in major studies, which tend to group various C18:3 isomers.

Interactive Table: Fatty Acid Composition of Selected Seed Oils

Plant SpeciesCommon NameMajor Octadecatrienoic Acid IsomerPercentage of Major IsomerOther Notable Fatty Acids
Vernicia fordiiTung Oilα-Eleostearic acid~77-82% plos.orgnih.govresearchgate.netLinoleic acid, Oleic acid, Palmitic acid, Stearic acid plos.orgresearchgate.net
Momordica charantiaBitter Gourdα-Eleostearic acid~60% nih.govLinoleic acid, Oleic acid, Palmitic acid, Stearic acid banglajol.infonih.gov
Punica granatumPomegranatePunicic acid--

While the seed oils of specific plants are the primary focus, octadecatrienoic acid isomers are fundamental components of plant cell membranes. wikipedia.org The all-cis isomer, α-linolenic acid, is particularly abundant in the thylakoid membranes of chloroplasts in leaves. wikipedia.org There is evidence of other octadecatrienoic acid isomers and their derivatives in various parts of plants. For instance, a related compound, 13-hydroxy-9Z, 11E, 15E-octadecatrienoic acid, has been isolated from the leaves of Cucurbita moschata. The methyl ester of (9Z,12Z,15Z)-octadecatrienoic acid has been reported in organisms like Mikania goyazensis and Solanum tuberosum, though detailed quantitative data remains limited. nih.gov

Biosynthetic Origin in Natural Product Chemistry

The biosynthesis of C18 unsaturated fatty acids in plants is a well-studied process primarily occurring in the plastids and the endoplasmic reticulum. nih.gov The formation of (9Z,12Z,15E)-octadecatrienoic acid is believed to originate from its all-cis counterpart, α-linolenic acid ((9Z,12Z,15Z)-octadecatrienoic acid).

The key enzymes in this process are fatty acid desaturases (FADs). researchgate.netnih.gov Specifically, the introduction of the cis double bonds at the Δ9, Δ12, and Δ15 positions is carried out by a series of desaturase enzymes. The formation of a trans double bond at the 15th position to yield the (9Z,12Z,15E) isomer would require the action of a specific isomerase or a desaturase with unusual activity. While the enzymes responsible for producing conjugated double bonds, known as fatty acid conjugases, have been identified, the specific enzyme that creates the 15E configuration in this non-conjugated fatty acid is not as well characterized. nih.gov The existence of other fatty acids with a trans bond at this position in nature suggests that such enzymatic machinery is present in certain plant species.

Ecological Implications of its Distribution

The diversity of fatty acid structures in plants is not random; it often serves specific ecological functions. Polyunsaturated fatty acids and their derivatives play crucial roles in plant defense against herbivores and pathogens. nih.gov When a plant is attacked, it can convert fatty acids into signaling molecules that trigger defense responses.

While the specific ecological role of (9Z,12Z,15E)-octadecatrienoic acid has not been extensively studied, the functions of its isomers provide valuable insights. For instance, some fatty acid derivatives act as deterrents to feeding insects or have antimicrobial properties. The presence of unusual fatty acids in seed oils may also play a role in seed dispersal by affecting the palatability of the seeds to different animals. The specific stereochemistry of (9Z,12Z,15E)-octadecatrienoic acid could have unique interactions with the enzymes of herbivores or pathogens, potentially offering a selective advantage to the plants that produce it.

Biosynthesis and Enzymatic Pathways of 9z,12z,15e Octadecatrienoic Acid

Enzymology of Fatty Acid Desaturation and Elongation

The backbone of fatty acid biosynthesis lies in the coordinated action of desaturase and elongase enzymes. Fatty acid desaturases are responsible for introducing double bonds into the acyl chains of fatty acids, a critical process for maintaining the fluidity of cell membranes. osti.gov These enzymes are typically found in both prokaryotes and eukaryotes and exhibit high specificity for the position and stereochemistry (usually cis) of the double bond they create. researchgate.net

Identification and Characterization of Specific Desaturases

The formation of the cis double bonds at the Δ9 and Δ12 positions is a common step in the biosynthesis of many polyunsaturated fatty acids. The initial desaturation is typically catalyzed by a Δ9-desaturase, which acts on a saturated fatty acid like stearic acid (18:0) to produce oleic acid (18:1Δ9c). A subsequent desaturation at the Δ12 position by a Δ12-desaturase converts oleic acid into linoleic acid (18:2Δ9c,12c). Further desaturation by a Δ15-desaturase would then act on linoleic acid.

The key challenge in the biosynthesis of (9Z,12Z,15E)-octadecatrienoic acid is the introduction of the trans double bond at the 15th position. While most desaturases are cis-specific, some unique fatty acid desaturases capable of producing trans isomers have been identified. For instance, the FAD4 desaturase in some plants can introduce a trans double bond. nih.gov Additionally, a class of enzymes known as "conjugases," which are divergent forms of Δ12-oleic acid desaturases, have been found to be involved in the formation of conjugated double bonds, some of which are in the trans configuration. aocs.org However, no specific desaturase has been identified to date that introduces a trans double bond at the ω-3 (or 15th) position of an 18-carbon fatty acid that already possesses cis double bonds at the Δ9 and Δ12 positions.

Mechanisms of trans Double Bond Formation

The enzymatic formation of a trans double bond can occur through several potential mechanisms. One possibility is a direct desaturation reaction catalyzed by a specialized trans-specific desaturase. Another mechanism involves the isomerization of a pre-existing cis double bond to a trans configuration. This cis-trans isomerization is known to be catalyzed by certain enzymes, particularly in bacteria like Pseudomonas putida. researchgate.net These isomerases can convert cis-unsaturated fatty acids to their trans counterparts, often as a response to environmental stress. nih.gov The proposed mechanism for this isomerization involves the enzyme creating a temporary radical or ionic intermediate at the double bond, allowing for rotation before the bond is reformed in the trans configuration. osti.govresearchgate.net It is conceivable that a similar enzymatic activity could exist in other organisms that might produce (9Z,12Z,15E)-octadecatrienoic acid.

Precursor Molecules and Substrate Specificity in Biosynthesis

The biosynthesis of (9Z,12Z,15E)-octadecatrienoic acid would likely start from common precursor molecules in the fatty acid synthesis pathway. The initial C18 saturated fatty acid, stearic acid, is the fundamental building block.

The most probable immediate precursor for the final desaturation or isomerization step would be linoleic acid (18:2Δ9c,12c). A hypothetical Δ15-desaturase with trans-specificity would then act on linoleic acid to produce the final product. The substrate specificity of such a putative enzyme would be crucial, as it would need to recognize and act upon linoleic acid, which is already an unsaturated fatty acid. The table below outlines the potential precursor molecules and the enzymatic steps required.

Precursor MoleculeEnzymatic StepIntermediate/ProductEnzyme Class
Acetyl-CoA + Malonyl-CoAFatty Acid SynthesisStearic acid (18:0)Fatty Acid Synthase
Stearic acid (18:0)Δ9-desaturationOleic acid (18:1Δ9c)Δ9-desaturase
Oleic acid (18:1Δ9c)Δ12-desaturationLinoleic acid (18:2Δ9c,12c)Δ12-desaturase
Linoleic acid (18:2Δ9c,12c)Hypothetical Δ15-trans-desaturation or isomerization(9Z,12Z,15E)-octadecatrienoic acidPutative trans-desaturase or isomerase

Genetic Regulation of Biosynthetic Pathways

The biosynthesis of fatty acids is a tightly regulated process at the genetic level. The expression of genes encoding for desaturases and elongases is controlled by various transcription factors and signaling pathways in response to developmental cues and environmental stimuli. While the specific genetic regulation for (9Z,12Z,15E)-octadecatrienoic acid biosynthesis is unknown due to the lack of identified pathways, the general principles of fatty acid regulation would likely apply. This includes regulation by temperature, light, and the availability of nutrients.

Comparative Biosynthesis with other Fatty Acid Isomers

The biosynthesis of (9Z,12Z,15E)-octadecatrienoic acid can be compared to that of its more common isomers, α-linolenic acid (9Z,12Z,15Z) and γ-linolenic acid (6Z,9Z,12Z).

α-Linolenic Acid (ALA): The biosynthesis of ALA follows a well-established pathway involving the sequential action of cis-specific desaturases: Δ9, Δ12, and Δ15-desaturases on stearic acid. wikipedia.org

γ-Linolenic Acid (GLA): The synthesis of GLA also starts with linoleic acid, but it involves a Δ6-desaturase that introduces a cis double bond at the 6th position. taylorandfrancis.com

The key difference in the hypothetical biosynthesis of (9Z,12Z,15E)-octadecatrienoic acid lies in the final step, which would require an enzyme capable of producing a trans double bond at the 15th position, a feature not observed in the biosynthesis of ALA or GLA. The following table provides a comparative overview.

Feature(9Z,12Z,15E)-Octadecatrienoic Acid (Hypothetical)α-Linolenic Acidγ-Linolenic Acid
Precursor Linoleic acid (18:2Δ9c,12c)Linoleic acid (18:2Δ9c,12c)Linoleic acid (18:2Δ9c,12c)
Final Desaturation Δ15 (trans)Δ15 (cis)Δ6 (cis)
Key Enzyme Putative Δ15-trans-desaturase or isomeraseΔ15-desaturaseΔ6-desaturase
Final Product (9Z,12Z,15E)-octadecatrienoic acid(9Z,12Z,15Z)-octadecatrienoic acid(6Z,9Z,12Z)-octadecatrienoic acid

Metabolic Pathways and Biochemical Transformations of 9z,12z,15e Octadecatrienoic Acid in Non Human Biological Systems

Catabolic Pathways and Degradation in Various Organisms

Catabolism of (9Z,12Z,15E)-octadecatrienoic acid primarily occurs through beta-oxidation, a process that systematically shortens the fatty acid chain. However, the presence of double bonds, particularly the trans bond at the C-15 position, requires the action of auxiliary enzymes.

The beta-oxidation of unsaturated fatty acids is a cyclical process that cleaves two-carbon units (acetyl-CoA) from the fatty acyl-CoA molecule. libretexts.org For PUFAs, this process is complicated by the position and geometry of the double bonds. The degradation of (9Z,12Z,15E)-octadecatrienoic acid would proceed through standard beta-oxidation cycles until a double bond nears the enzymatic machinery.

The process requires at least two auxiliary enzymes to resolve the non-standard intermediates that form:

Enoyl-CoA Isomerase : When beta-oxidation reaches the Δ12 double bond, subsequent cycles will produce a Δ3-enoyl-CoA intermediate. Enoyl-CoA isomerase catalyzes the conversion of this cis- or trans-Δ3 double bond to a trans-Δ2 double bond, which is a required substrate for the next enzyme in the cycle, enoyl-CoA hydratase. libretexts.orgwikipedia.orgutah.edu This enzyme is crucial for the oxidation of virtually all naturally occurring unsaturated fatty acids.

2,4-Dienoyl-CoA Reductase : The degradation of polyunsaturated fatty acids like linoleic acid can lead to a 2-trans, 4-cis-dienoyl-CoA intermediate, which blocks the beta-oxidation pathway. biorxiv.org This intermediate is acted upon by 2,4-dienoyl-CoA reductase, which uses NADPH to reduce it to a trans-Δ3-enoyl-CoA. biorxiv.orgnih.gov Enoyl-CoA isomerase then converts this product to the trans-Δ2-enoyl-CoA, allowing beta-oxidation to resume. nih.gov A deficiency in this reductase in humans has been shown to lead to the accumulation of intermediates from incomplete linoleic acid oxidation, highlighting its essential role. nih.gov Studies in yeast have also confirmed that a reductase-dependent pathway is involved in the beta-oxidation of fatty acids with a trans double bond. nih.gov

In studies comparing isomers of linolenic acid, those with trans configurations were found to be oxidized, with some isomers being retained at lower levels in tissues like the liver and heart compared to the all-cis linolenic acid. aocs.org

Fatty acid oxidation occurs in both mitochondria and peroxisomes, with each organelle having distinct roles and enzymatic machinery. nih.govnih.gov

Mitochondrial β-Oxidation : This pathway is the primary site for the degradation of short, medium, and long-chain fatty acids. vaia.com Its main purpose is to generate energy, producing acetyl-CoA that enters the TCA cycle, along with FADH₂ and NADH that feed into the electron transport chain to produce ATP. scirp.orgaocs.org The first step is catalyzed by acyl-CoA dehydrogenase. scirp.org For unsaturated fatty acids, mitochondria contain the necessary auxiliary enzymes, including enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase. nih.gov

Peroxisomal β-Oxidation : Peroxisomes are primarily responsible for the chain-shortening of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids. nih.govvaia.com Unlike its mitochondrial counterpart, the first enzyme in peroxisomal beta-oxidation is acyl-CoA oxidase, which transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂) instead of FADH₂. scirp.org This makes the process less efficient for energy production. vaia.com The oxidation in peroxisomes is often incomplete, yielding medium-chain acyl-CoAs that are subsequently transported to mitochondria for complete oxidation to acetyl-CoA. scirp.org Studies in yeast suggest that the beta-oxidation of trans-unsaturated fatty acids in peroxisomes involves a reductase-dependent pathway. nih.gov

The initial breakdown of (9Z,12Z,15E)-octadecatrienoic acid could begin in either organelle, though VLCFAs are preferentially directed to peroxisomes. researchgate.net

Anabolic Transformations and Incorporation into Complex Lipids (e.g., Triacylglycerols, Phospholipids)

Beyond catabolism for energy, (9Z,12Z,15E)-octadecatrienoic acid can be used in anabolic pathways, where it is built into more complex lipid structures that serve as energy stores or as components of cellular membranes.

Dietary trans fatty acids are efficiently absorbed and incorporated into various lipid classes. aocs.orgresearchgate.net Following digestion and absorption by intestinal cells, fatty acids are re-esterified into triacylglycerols (TGs) and packaged into chylomicrons for transport. aocs.org Once they reach the liver, they can be repackaged into other lipoproteins and distributed throughout the body.

Studies in rats have demonstrated that geometric isomers of α-linolenic acid are readily incorporated into the lipids of the liver, platelets, aorta, and heart. nih.gov The process of incorporation involves the activation of the fatty acid to its acyl-CoA form, which can then be esterified to a glycerol (B35011) backbone to form TGs or phospholipids (B1166683). nih.gov There can be specificity in this process; some trans isomers are preferentially esterified at the sn-1 and sn-3 positions of triacylglycerols, similar to saturated fatty acids, while others may be incorporated at the sn-2 position. aocs.orgnih.gov

Isomers of octadecatrienoic acid can serve as substrates for various oxygenase enzymes, leading to the formation of a diverse array of oxidized fatty acids (oxylipins), including hydroxy and oxo-fatty acids. escholarship.org

Lipoxygenase (LOX) Pathway : Lipoxygenases are enzymes that introduce oxygen into polyunsaturated fatty acids. nih.gov Soybean lipoxygenase has been shown to oxygenate trans isomers of octadecadienoic acid, demonstrating that an all-cis configuration is not an absolute requirement for catalysis. nih.gov This reaction can produce hydroperoxy fatty acids, which are then typically reduced to more stable hydroxy fatty acids.

Cyclooxygenase (COX) Pathway : COX enzymes are key to the synthesis of prostaglandins (B1171923) and thromboxanes but can also produce other oxylipins. escholarship.orgfrontiersin.org COX-2, in particular, can convert omega-3 fatty acids into electrophilic fatty acid oxo-derivatives (EFOXs). frontiersin.orgnih.gov

Desaturation and Elongation : Trans isomers of 18:3 can be further metabolized through desaturation and elongation pathways, though often at a slower rate than their all-cis counterparts. researchgate.net Studies in rats have shown that a 9c,12c,15t-18:3 isomer can be metabolized to trans isomers of eicosapentaenoic acid (20:5) and docosapentaenoic acid (22:5). nih.govnih.gov A hydroxy derivative, (13R,9E,11E,15E)-13-Hydroxy-9,11,15-octadecatrienoic acid, has been identified from a natural source, indicating that such conversion pathways exist in nature. researchgate.net

Isomerization and Stereochemical Rearrangements During Metabolism

Isomerization is a critical biochemical process that allows for the metabolism of unsaturated fatty acids with non-standard double bond configurations.

During catabolic beta-oxidation, the enzyme enoyl-CoA isomerase plays a central role. wikipedia.org It repositions double bonds, for instance, by converting a Δ3-enoyl-CoA intermediate into a Δ2-enoyl-CoA, which is the necessary substrate for enoyl-CoA hydratase to proceed with the cycle. nih.govebi.ac.uk This enzymatic rearrangement is essential for the breakdown of nearly all unsaturated fats.

Isomerization can also occur through other enzymatic actions. For example, soybean lipoxygenase has been observed to catalyze an E-to-Z (trans-to-cis) isomerization at the 9,10-position during the oxygenation of (9E,12Z)-9,12-octadecadienoic acid. nih.gov

In non-human biological systems like the rumen of cattle, microbial activity leads to extensive isomerization of dietary polyunsaturated fatty acids. Microbes convert cis double bonds to trans and shift their positions, often forming conjugated linoleic acid (CLA) and conjugated linolenic acid (CALA) isomers. nih.govdcu.ie For instance, the biohydrogenation of α-linolenic acid in ruminants involves an initial isomerization to a conjugated triene like cis-9, trans-11, cis-15 C18:3. nih.gov This represents a significant biochemical transformation that occurs before the fatty acids are absorbed by the animal.

Compound Reference Table

Compound NameAbbreviation
(9Z,12Z,15E)-Octadecatrienoic acid
Acetyl-CoA
Acyl-CoA
α-Linolenic acidALA
Conjugated linoleic acidCLA
Conjugated linolenic acidCALA
Eicosapentaenoic acidEPA
Docosapentaenoic acidDPA
Hydrogen PeroxideH₂O₂
Linoleic acid
PhospholipidsPL
TriacylglycerolsTG
Very-long-chain fatty acidsVLCFA

Key Enzymes in Metabolism

EnzymeFunctionPathway
Acyl-CoA DehydrogenaseFirst step of mitochondrial β-oxidation; produces FADH₂.Catabolism
Acyl-CoA OxidaseFirst step of peroxisomal β-oxidation; produces H₂O₂. scirp.orgCatabolism
Enoyl-CoA HydrataseHydrates the trans-Δ2 double bond in β-oxidation. libretexts.orgCatabolism
Enoyl-CoA IsomeraseIsomerizes Δ3 double bonds to Δ2 double bonds. wikipedia.orgutah.eduCatabolism
2,4-Dienoyl-CoA ReductaseReduces 2,4-dienoyl-CoA intermediates. biorxiv.orgnih.govCatabolism
AcyltransferasesEsterify fatty acyl-CoAs to glycerol backbone. aocs.orgAnabolism
Lipoxygenase (LOX)Oxygenates PUFAs to form hydroperoxides. nih.govAnabolism
Cyclooxygenase (COX)Oxygenates PUFAs to form prostaglandins and other oxylipins. frontiersin.orgAnabolism
Desaturases / ElongasesCreate new double bonds and extend the carbon chain. researchgate.netAnabolism

Role in Lipid Signaling Pathways (excluding human physiological effects)

Current scientific literature does not provide specific research findings on the role of (9Z,12Z,15E)-octadecatrienoic acid in lipid signaling pathways within non-human biological systems. While studies on other isomers of octadecatrienoic acid have demonstrated activities in lipid signaling, such as the activation of peroxisome proliferator-activated receptors (PPARs) in rodent models, equivalent data for the (9Z,12Z,15E) isomer is not available. bohrium.comtandfonline.commdpi.comcambridge.org

The metabolism of certain octadecatrienoic acids in rat hepatocytes involves their incorporation into phospholipids and triacylglycerols, followed by transformation into longer-chain fatty acids. nih.gov However, specific studies detailing the interaction of (9Z,12Z,15E)-octadecatrienoic acid with signaling cascades, its receptor binding affinity, or its influence on the expression of genes related to lipid metabolism in non-human organisms have not been documented.

Due to the absence of direct research, a data table detailing research findings on the lipid signaling role of (9Z,12Z,15E)-octadecatrienoic acid cannot be constructed. Further investigation is required to elucidate the specific biochemical and signaling functions of this particular fatty acid isomer in diverse biological systems.

Biological Roles and Molecular Mechanisms of 9z,12z,15e Octadecatrienoic Acid Non Human Focus

Cellular and Subcellular Effects (In Vitro and Non-Human In Vivo Models)

(9Z,12Z,15E)-Octadecatrienoic acid and its derivatives exert profound effects at the cellular level, influencing metabolic pathways, cell growth, and the expression of critical regulatory genes in various non-human and in vitro models.

Modulation of Lipid Metabolism (e.g., Fatty Acid Oxidation, Lipid Accumulation)

Research in non-human models demonstrates that metabolites of octadecatrienoic acid are potent regulators of lipid metabolism. In rat hepatocytes, isomers of octadecatrienoic acid are readily incorporated into phospholipids (B1166683) and triacylglycerols. bohrium.comnih.gov Studies show a concentration-dependent acylation of these fatty acids into cellular lipids; however, at high concentrations, the subsequent metabolism into longer-chain fatty acids does not increase, suggesting a saturation point. nih.gov The primary metabolic route for α-linolenic acid (ALA) is often β-oxidation, highlighting its role as an energy substrate. researchgate.net

A notable derivative, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA), an ALA derivative found in tomatoes, has been shown to significantly promote fatty acid metabolism. nih.gov In studies using murine primary hepatocytes, 9-oxo-OTA enhanced fatty acid uptake and the secretion of β-hydroxybutyrate, a ketone body. nih.govkyoto-u.ac.jp This indicates a stimulation of fatty acid oxidation. These effects underscore the compound's role in preventing lipid accumulation in liver cells. nih.gov

Table 1: Effects of 9-oxo-OTA on Lipid Metabolism in Murine Hepatocytes

Parameter Measured Observed Effect Significance Reference
Fatty Acid Uptake Increased Promotes clearance of fatty acids from circulation. nih.govkyoto-u.ac.jp
β-hydroxybutyrate Secretion Increased Indicates enhanced fatty acid oxidation. nih.govkyoto-u.ac.jp
PPARα Target Gene mRNA Induced Activates genetic pathways for lipid catabolism. nih.govkyoto-u.ac.jp

Impact on Cellular Growth and Proliferation (e.g., anti-proliferative effects in cancer cell lines, non-human models)

The influence of octadecatrienoic acid and its derivatives on cell growth has been noted, particularly concerning their anti-proliferative capabilities in non-human cancer cell lines. While α-linolenic acid itself is studied, many investigations focus on its hydroxylated derivatives. For instance, (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, isolated from Ehretia dicksonii, demonstrated anti-inflammatory effects in mouse models, a process often linked to the modulation of cell proliferation. nih.govtandfonline.com

Studies on various cancer cell lines have highlighted the anti-proliferative potential of different octadecatrienoic acid isomers and related compounds found in plant extracts.

Table 2: Anti-proliferative Effects of Octadecatrienoic Acid Derivatives on Various Cancer Cell Lines

Compound/Extract Cell Line(s) Observed Effect Reference
Methanol extract of Calystegia silvatica stems (containing trans-13-octadecenoic acid) HeLa, PC3, MCF7 Showed antitumor properties with significant IC50 values. nih.gov
1'-acetoxy-3,5-dimethoxychavicol acetate (B1210297) (AMCA) MDA-MB-231 (Breast) Induced cytotoxicity and apoptosis. dovepress.com
Hydroxystearic acids (HSAs) CaCo-2, HT29, HeLa, MCF7, PC3 5-HSA, 7-HSA, and 9-HSA showed growth inhibitory activity. mdpi.com
Ethyl acetate extract of Peltophorum africanum MCF-7, HT-29, HeLa Reduced cell viability and induced apoptosis. nih.gov

Regulation of Gene Expression (e.g., PPARα activation in murine hepatocytes)

A key molecular mechanism by which octadecatrienoic acid metabolites regulate lipid metabolism is through the activation of nuclear receptors that function as transcription factors. drugbank.com Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are central to this regulation. nih.gov

Studies using murine primary hepatocytes have definitively shown that 9-oxo-OTA, an α-linolenic acid derivative, is an agonist for PPARα. nih.govkyoto-u.ac.jp Activation of PPARα by this compound leads to the induced mRNA expression of its target genes. This was confirmed in experiments where the metabolic effects of 9-oxo-OTA were absent in hepatocytes from PPARα-knockout (KO) mice. nih.govkyoto-u.ac.jp PPARα is a master regulator of hepatic lipid metabolism, and its activation generally enhances fatty acid catabolism. nih.gov

Table 3: PPARα Target Genes in Murine Hepatocytes Upregulated by 9-oxo-OTA

Gene Function Reference
Cpt1a (Carnitine palmitoyltransferase 1A) Rate-limiting enzyme in mitochondrial fatty acid oxidation. nih.govnih.gov
Pdk4 (Pyruvate dehydrogenase kinase 4) Inhibits glucose oxidation, promoting fatty acid oxidation. nih.gov
Genes for fatty acid uptake Transport of fatty acids into the cell. nih.gov
Genes for ketogenesis Production of ketone bodies from fatty acid breakdown. nih.gov

Role in Plant Physiology and Defense Mechanisms

In the plant kingdom, (9Z,12Z,15Z)-octadecatrienoic acid (α-linolenic acid) is a fundamental molecule, serving as the primary substrate for the synthesis of potent signaling hormones and playing a direct role in stress response pathways.

Involvement in Phytohormone Synthesis (e.g., Jasmonic Acid Pathway)

(9Z,12Z,15Z)-Octadecatrienoic acid is the essential precursor for the biosynthesis of jasmonates, a class of lipid-derived phytohormones that regulate plant growth, development, and defense. nih.gov This synthesis occurs via the octadecanoid pathway, which is initiated in the chloroplasts. researchgate.net

The process begins when lipases release α-linolenic acid from plastid membranes. nih.gov The fatty acid is then acted upon by a series of enzymes:

Lipoxygenase (LOX) catalyzes the oxygenation of α-linolenic acid to form 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT). researchgate.net

Allene (B1206475) Oxide Synthase (AOS) converts 13-HPOT into an unstable allene oxide. nih.gov

Allene Oxide Cyclase (AOC) subsequently transforms the allene oxide into cis-(+)-12-oxophytodienoic acid (OPDA), which is the final product of the plastid-located portion of the pathway. nih.govresearchgate.net

OPDA is then transported to the peroxisome, where it undergoes reduction and three cycles of β-oxidation to yield jasmonic acid (JA). researchgate.net

Stress Response and Adaptation

The synthesis of jasmonates from (9Z,12Z,15Z)-octadecatrienoic acid is a cornerstone of plant defense against a wide array of biotic and abiotic stresses. Jasmonic acid and its derivatives are potent signaling molecules that are rapidly produced in response to mechanical wounding, insect herbivory, and infection by necrotrophic pathogens. researchgate.netnih.gov

Upon detection of a threat, the octadecanoid pathway is activated, leading to a surge in jasmonate levels. These hormones then trigger a massive transcriptional reprogramming, activating the expression of defense-related genes. This can lead to the production of proteinase inhibitors, toxic secondary metabolites, and volatile organic compounds that can repel herbivores or attract their natural predators (indirect defense). nih.gov The precursor, OPDA, also has signaling roles distinct from JA, controlling different aspects of induced defense responses. nih.gov The high abundance of ALA in the thylakoid membranes of chloroplasts is also thought to contribute to membrane fluidity, which is crucial for adaptation to environmental changes. wikipedia.org

Interactions with Enzymes and Receptors in Non-Human Organisms

(9Z,12Z,15E)-Octadecatrienoic acid, a specific isomer of the 18-carbon omega-3 fatty acid family, interacts with various metabolic enzymes. While research specifically isolating the (9Z,12Z,15E) isomer is limited, the broader class of octadecanoids is known to be metabolized by several key enzyme families in non-human organisms. acs.org These interactions are crucial for understanding its biological significance.

Lipoxygenase (LOX) and Cyclooxygenase (COX) Pathway Modulation

The metabolism of 18-carbon polyunsaturated fatty acids by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes is a fundamental process that generates a class of signaling molecules known as octadecanoids. acs.org In mammals, enzymes such as LOX, COX, and cytochrome P450s utilize 18-carbon fatty acids as substrates, although their affinity is generally lower compared to longer-chain fatty acids like arachidonic acid. acs.org

Specific research on the modulation of LOX and COX pathways exclusively by (9Z,12Z,15E)-octadecatrienoic acid in non-human models is not extensively documented in available literature. However, studies on related isomers provide insights into potential interactions. For instance, α-linolenic acid (ALA), the all-cis isomer ((9Z,12Z,15Z)-octadecatrienoic acid), is known to be a substrate for these enzymes, leading to the production of anti-inflammatory mediators. It competes with the omega-6 fatty acid linoleic acid, thereby influencing the balance of pro-inflammatory and anti-inflammatory eicosanoid and octadecanoid production. The geometric configuration of the double bonds, such as the trans bond at the 15th position in (9Z,12Z,15E)-octadecatrienoic acid, is expected to influence its recognition and processing by LOX and COX enzymes, but specific inhibitory or modulatory effects remain an area for further investigation.

Cytochrome P450 (CYP) Activity

Cytochrome P450 (CYP) enzymes are a large family of proteins involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. acs.org In non-human mammals, CYP enzymes metabolize 18-carbon fatty acids to form various hydroxylated and epoxidized products. acs.org

Direct evidence detailing the interaction of (9Z,12Z,15E)-octadecatrienoic acid with specific CYP isozymes in non-human organisms is scarce. However, studies on pomegranate seed oil, which contains isomers of octadecatrienoic acid like punicic acid, have shown effects on CYP activities in rats. For example, consumption of pomegranate juice has been observed to modulate the expression of hepatic CYP3A2, CYP2B1, CYP1A1/2, and CYP2C11 in rats. It is important to note that pomegranate seed oil is primarily composed of punicic acid ((9Z,11E,13Z)-octadecatrienoic acid), a conjugated linolenic acid, which is structurally distinct from the non-conjugated (9Z,12Z,15E) isomer. The specific impact of (9Z,12Z,15E)-octadecatrienoic acid on CYP enzyme activity is yet to be elucidated.

Comparative Biological Activities of Positional and Geometrical Isomers

The position and geometry (cis or trans) of double bonds in the 18-carbon chain of octadecatrienoic acid are critical determinants of its biological activity. Different isomers can have markedly different effects on lipid metabolism and cellular signaling pathways in non-human models.

A study examining various 18-carbon fatty acid isomers in cultured glioma cells revealed that the geometry and position of the double bonds significantly affect the desaturation and elongation of essential fatty acids. cdnsciencepub.com For instance, the presence of a trans double bond at the 12th position was found to inhibit the formation of both arachidonic acid (20:4n-6) and eicosapentaenoic acid (20:5n-3). cdnsciencepub.com Conversely, a slight inhibitory effect on the formation of arachidonic acid was noted for the 12-cis, 15-trans 18:2 isomer. cdnsciencepub.com

These findings underscore that the specific stereochemistry of (9Z,12Z,15E)-octadecatrienoic acid, particularly the trans bond at the n-3 position, likely results in a unique metabolic fate and biological activity profile compared to its all-cis counterpart, α-linolenic acid, or its conjugated isomers. The conversion efficiency of conjugated linolenic acids (CLnAs) to conjugated linoleic acid (CLA) in Caco-2 cells has been shown to vary depending on the structure, particularly the Δ13 double bond. nih.gov While (9Z,12Z,15E)-octadecatrienoic acid is not a conjugated fatty acid, this highlights the principle that subtle structural differences between isomers dictate their interaction with metabolic enzymes and subsequent biological effects.

Table 1: Comparative Effects of C18 Fatty Acid Isomers on Fatty Acid Metabolism in Cultured Glioma Cells cdnsciencepub.com

IsomerEffect on Arachidonic Acid (20:4n-6) FormationEffect on Eicosapentaenoic Acid (20:5n-3) Formation
9-cis, 12-trans 18:2Marked InhibitionInhibition
9-trans, 12-trans 18:2Marked InhibitionInhibition
12-cis, 15-trans 18:2Slight InhibitionLittle to no effect
9-trans, 12-cis 18:2Little to no effectLittle to no effect
11-trans 18:1Inhibition of Δ5 desaturationEffective inhibitor
12-trans 18:1Inhibition of Δ5 desaturationEffective inhibitor

Advanced Analytical Methodologies for 9z,12z,15e Octadecatrienoic Acid Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental in isolating (9Z,12Z,15E)-octadecatrienoic acid from complex biological and food matrices. The choice of technique depends on the nature of the sample and the research objective, whether it is the analysis of the free fatty acid, its esterified form, or its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters and Derivatives

Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful and widely used technique for the analysis of fatty acids. sciex.com However, for GC analysis, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs). sciex.comgcms.cz This derivatization is a crucial step before analysis. sciex.com

The separation of FAME isomers on a GC column is influenced by factors such as the column's polarity and the temperature programming. nih.gov Highly polar cyanopropyl capillary columns are often used to achieve separation based on the degree of unsaturation and the position of double bonds. gcms.cznih.gov For instance, in the analysis of various octadecadienoic acid methyl ester isomers, a strongly polar cyanopropyl capillary column was utilized to investigate their separation behaviors. nih.gov

GC-MS provides both retention time data from the GC and mass spectral data from the MS. thepharmajournal.comresearchgate.net The mass spectra of FAMEs exhibit characteristic fragmentation patterns that can aid in their identification. researchgate.netresearchgate.netresearchgate.net However, the mass spectra of positional and geometric isomers of octadecatrienoic acid can be very similar, making unambiguous identification based on mass spectra alone challenging. gcms.czsciex.com Therefore, the combination of retention time data and mass spectral information is crucial for the tentative identification of specific isomers like (9Z,12Z,15E)-octadecatrienoic acid methyl ester.

CompoundTechniqueKey FindingsSource
Octadecadienoic acid methyl ester isomersGC with polar cyanopropyl capillary columnInvestigated separation behaviors and dependency on column temperature. nih.gov
Fatty Acid Methyl Esters (FAMEs)GC-TOFMSDemonstrated separation based on carbon number and number of double bonds. gcms.cz
Bioactive compounds in plant extractsGC-MSIdentified various FAMEs including 9,12,15-octadecatrienoic acid, methyl ester. thepharmajournal.com

High-Performance Liquid Chromatography (HPLC) for Intact Lipids and Polar Metabolites

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of fatty acids and their derivatives without the need for derivatization, which is particularly useful for analyzing intact lipids and more polar metabolites. nih.govwalshmedicalmedia.com Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for fatty acid analysis. walshmedicalmedia.comresearchgate.net

The separation of fatty acid isomers by HPLC can be challenging. However, the use of specialized columns, such as silver-loaded cation exchange columns, can significantly improve the resolution of positional and geometric isomers. researchgate.net Additionally, derivatization of fatty acids with agents like 2-bromo-2′-acetonaphthone can enhance detection sensitivity. researchgate.net The separation efficiency in HPLC is influenced by parameters such as the mobile phase composition, flow rate, and column temperature. researchgate.net

HPLC is often coupled with various detectors, including ultraviolet (UV) detectors and mass spectrometers, to provide comprehensive analytical data. mdpi.comunipi.it For conjugated octadecatrienoic acids, UV spectroscopy can be a valuable tool for differentiating isomers based on their electronic spectra. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-performance liquid chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically less than 2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.govnih.gov

UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has become a powerful tool for the comprehensive profiling of polyunsaturated fatty acids (PUFAs) and their metabolites in various biological samples. nih.govresearchgate.net This technique offers the sensitivity and selectivity required to detect and quantify a wide range of lipids, including different isomers of octadecatrienoic acid. nih.govnih.gov Studies have shown that UPLC-MS can detect a significantly higher number of fatty acids, including odd-chain and very-long-chain fatty acids, compared to GC-FID. nih.gov

TechniqueApplicationKey AdvantagesSource
HPLCSeparation of intact lipids and polar metabolitesNo derivatization required for some analyses, versatile. nih.govwalshmedicalmedia.com
UPLC-MS/MSComprehensive profiling of PUFAs and their metabolitesHigh resolution, speed, and sensitivity. nih.govnih.gov
2D-LC with SWATH-MSProfiling of conjugated fatty acid isomers and oxidation productsEnhanced selectivity and structural annotation of unknowns. nih.gov

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification

Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation and accurate quantification of (9Z,12Z,15E)-octadecatrienoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Double Bond Configuration and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure of molecules, including the configuration and position of double bonds in fatty acids. magritek.comaocs.org Both ¹H NMR and ¹³C NMR are utilized for this purpose. nih.gov

In ¹H NMR spectra of unsaturated fatty acids, the chemical shifts and coupling constants of the olefinic protons (protons on the double bonds) are particularly informative. aocs.orgnih.gov The coupling constants for cis double bonds are typically smaller (6-15 Hz) than for trans double bonds (11-18 Hz), allowing for the determination of the geometric configuration. aocs.org The position of the double bond along the fatty acid chain also influences the chemical shifts of nearby protons. aocs.org

¹³C NMR spectroscopy provides information on the chemical environment of each carbon atom in the molecule. The chemical shift of the allylic carbons (carbons adjacent to the double bond) can be used to determine the double bond configuration. nih.gov Advanced NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can reveal long-range correlations between protons and carbons, further aiding in the complete structural assignment. magritek.com

Mass Spectrometry (MS/MS, QTOF-MS) for Identification of Isomers and Metabolites

Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of molecules based on their mass-to-charge ratio (m/z). nih.gov When coupled with a separation technique like GC or LC, it becomes a powerful tool for analyzing complex mixtures. nih.govunipi.it

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a product ion spectrum. sciex.com This fragmentation pattern can provide structural information about the molecule. However, for fatty acid isomers, conventional collision-induced dissociation (CID) often produces indistinguishable fragment ions. sciex.com

To overcome this limitation, more advanced MS techniques have been developed. Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) provides high-resolution and accurate mass measurements, which aids in the confident identification of compounds. nih.govunipi.itnih.gov Data-independent acquisition methods like SWATH-MS allow for the collection of MS and MS/MS data for all detectable ions in a sample, enabling the differentiation of positional isomers of oxidized lipids through their characteristic fragment ions. nih.gov Furthermore, derivatization of fatty acids can improve sensitivity and generate diagnostic fragment ions for locating double bonds. sciex.com

TechniqueApplicationKey Information ProvidedSource
NMR SpectroscopyDetermination of double bond configuration and positionDetailed structural information from chemical shifts and coupling constants. magritek.comaocs.org
MS/MSIdentification of isomers and metabolitesStructural information from fragmentation patterns. sciex.com
QTOF-MSHigh-resolution mass measurementsAccurate mass for confident compound identification. nih.govunipi.itnih.gov

Ozone-Induced Dissociation (OzID) for Double Bond Localization

Unambiguous determination of the position of carbon-carbon double bonds is critical for identifying fatty acid isomers, as their biological functions can vary significantly based on this structural detail. nih.gov Conventional mass spectrometry fragmentation techniques, such as collision-induced dissociation (CID), often fail to provide this specific information. Ozone-Induced Dissociation (OzID) is a powerful mass spectrometry technique that addresses this limitation by precisely locating double bonds within lipid molecules. scispace.comnih.gov

OzID is a gas-phase ion-molecule reaction that occurs within a mass spectrometer, where mass-selected unsaturated lipid ions are allowed to react with ozone vapor. nih.gov The ozonolysis reaction cleaves the carbon-carbon double bonds, generating two primary product ions for each site of unsaturation. nih.gov The mass-to-charge ratios of these fragment ions are diagnostic for the original position of the double bond, allowing for definitive structural assignment without the need for prior chemical derivatization. scispace.comnih.gov

For (9Z,12Z,15E)-octadecatrienoic acid, OzID would produce a specific fragmentation pattern corresponding to cleavage at the C9, C12, and C15 positions. The analysis of the resulting neutral losses or diagnostic ions allows for the unequivocal identification of this specific isomer among other octadecatrienoic acids. The technique has been successfully implemented on various mass spectrometer platforms, including ion-trap and quadrupole time-of-flight (Q-TOF) instruments, and can be used in conjunction with other methods like ion mobility spectrometry (IMS) for enhanced separation of isomeric lipids. nih.govacs.orgosti.gov The development of automated data analysis tools, such as LipidOz, has further streamlined the interpretation of complex OzID spectra, making the technique more accessible for routine lipidomics research. osti.gov

Table 1: Theoretical OzID Fragmentation of (9Z,12Z,15E)-Octadecatrienoic Acid
Double Bond PositionCleavage SiteExpected Diagnostic Fragments (from [M-H]⁻ ion)Significance
C9 (n-9)Between C9 and C10Aldehyde product from the carboxyl end; Criegee ion from the methyl end.Confirms the presence and location of the first double bond relative to the carboxyl group.
C12 (n-6)Between C12 and C13Aldehyde and Criegee ions specific to the n-6 position.Distinguishes from other isomers like α-linolenic acid (9Z,12Z,15Z) which has an n-3 terminal double bond.
C15 (n-3, E configuration)Between C15 and C16Aldehyde and Criegee ions specific to the n-3 position.Pinpoints the terminal double bond location. While OzID primarily identifies location, the E configuration influences reaction kinetics but not the primary fragment masses.

Derivatization Strategies for Enhanced Analysis

The analysis of free fatty acids by liquid chromatography-mass spectrometry (LC-MS) is often hampered by their poor ionization efficiency in commonly used modes, particularly electrospray ionization (ESI). nih.govnih.gov To overcome this, chemical derivatization is a frequently employed strategy to enhance analytical performance. researchgate.netresearchgate.net Derivatization can improve chromatographic separation, increase ionization efficiency and sensitivity, and provide more structural information. researchgate.net

For (9Z,12Z,15E)-octadecatrienoic acid, two main derivatization approaches are relevant:

Carboxyl Group Derivatization: This is the most common strategy, aiming to improve sensitivity. By attaching a chemical tag to the carboxylic acid group, the ionization properties of the fatty acid are significantly improved. Often, this involves "charge-reversal" derivatization, where a tag with a readily protonated site (like a tertiary amine) is added. This allows the molecule to be analyzed in positive ion mode with much higher sensitivity compared to negative ion mode analysis of the underivatized acid. nih.govnih.gov

Double Bond Derivatization: This approach is used to pinpoint the location of double bonds. While OzID provides a gas-phase solution, chemical methods involving reactions like epoxidation can be used prior to analysis. researchgate.net The resulting derivatives produce unique fragments under CID that can reveal the original double bond positions.

Several reagents have been developed for these purposes, significantly improving the limits of detection and the accuracy of quantification. nih.govproquest.com While some modern LC-MS/MS methods are sensitive enough to quantify underivatized fatty acids, derivatization remains a vital tool, especially for low-abundance species or in particularly complex matrices. mdpi.comnih.gov

Table 2: Common Derivatization Reagents for Fatty Acid Analysis
Reagent ClassExample ReagentTarget Functional GroupPurpose & OutcomeReference
Picolylamines3-Picolylamine (3-PA)CarboxylCharge-reversal derivatization for enhanced sensitivity in positive ESI mode. nih.gov
N-substituted AminesN-MethylbenzylamineCarboxylEnhances sensitivity for GC-MS analysis and provides stable derivatives. nih.gov
Benzene-methanamines4-(dimethylamino)-benzenemethanamineCarboxylUsed in stable isotope dilution LC-MS/MS methods for sensitive quantification. chromatographyonline.com
Sulfonyl Piperazines5-(dimethylamino) naphthalene-1-sulfonyl piperazine (B1678402) (Dns-PP)CarboxylProvides significant sensitivity enhancement (over 400-fold) for eicosanoids. proquest.com

Quantitative Approaches in Complex Biological Matrices

Quantifying endogenous levels of (9Z,12Z,15E)-octadecatrienoic acid in complex biological matrices such as human plasma or tissues is a formidable task. mdpi.comuab.edu These samples contain a vast number of structurally similar lipids and other molecules that can interfere with the analysis, a phenomenon known as the matrix effect. mdpi.com Achieving accurate, precise, and sensitive quantification requires highly selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its robustness, selectivity, and sensitivity. bioanalysis-zone.com

The general workflow involves extracting lipids from the biological sample, which may include a hydrolysis (saponification) step to release fatty acids from their esterified forms (e.g., from triglycerides or phospholipids). mdpi.com The extract is then analyzed by LC-MS/MS, often utilizing targeted methods to specifically measure the analyte of interest while minimizing interference from the surrounding matrix. mdpi.comnih.gov

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry scan mode performed on a triple quadrupole instrument that provides exceptional selectivity and sensitivity for quantifying specific analytes in complex mixtures. labce.comnih.gov It is the most common method for quantitative bioanalysis by LC-MS/MS. labce.com

The MRM process involves two stages of mass filtering:

Q1 (First Quadrupole): Selects the "precursor ion" (or parent ion), which is typically the molecular ion ([M-H]⁻ or [M+H]⁺) of the target analyte, in this case, (9Z,12Z,15E)-octadecatrienoic acid or its derivative.

Q2 (Collision Cell): The selected precursor ion is fragmented through collision with an inert gas.

Q3 (Third Quadrupole): Selects a specific, characteristic "product ion" (or daughter ion) that results from the fragmentation of the precursor.

The instrument monitors a specific precursor-to-product ion transition (e.g., m/z 277.2 > m/z 277.2 for the native acid or a specific fragment). shimadzu.com This high specificity allows the detector to ignore most other ions from the sample matrix, resulting in a very clean signal with a high signal-to-noise ratio, enabling low limits of quantification. nih.govmdpi.com For robust quantification, typically two or more MRM transitions are monitored for each analyte to ensure identity and purity. researchgate.net

Table 3: Hypothetical MRM Transitions for (9Z,12Z,15E)-Octadecatrienoic Acid (C₁₈H₃₀O₂)
Analyte FormIonization ModePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Purpose
Underivatized AcidNegative ESI277.2277.2Quantification (using the precursor as the product)
Underivatized AcidNegative ESI277.2233.2Confirmation (loss of CO₂)
3-PA DerivatizedPositive ESI369.3108.1Quantification (fragment characteristic of picolylamine tag)
3-PA DerivatizedPositive ESI369.392.1Confirmation (secondary fragment of tag)

To achieve accurate and precise quantification in the face of sample loss during preparation and matrix-induced ionization variability, the use of an internal standard (IS) is essential. nih.govnih.gov An internal standard is a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer. It is added at a known concentration to every sample, standard, and blank at the beginning of the sample preparation process. nih.gov

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as a deuterated or ¹³C-labeled form. proquest.comnih.gov For (9Z,12Z,15E)-octadecatrienoic acid, an ideal IS would be (9Z,12Z,15E)-octadecatrienoic acid-d₅, for example. SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience the same sample loss and matrix effects. nih.gov

Because the IS and the analyte behave similarly, the ratio of the analyte's MS signal to the IS's signal is used for quantification. This ratio remains constant even if sample is lost or if ionization efficiency changes, correcting for these potential errors and leading to highly reliable data. mdpi.comnih.gov The use of SIL internal standards in conjunction with MRM is the cornerstone of modern quantitative bioanalytical methods. nih.govnih.gov

Table 4: Role and Examples of Internal Standards in Fatty Acid Quantification
Type of Internal StandardExampleApplication PrincipleAdvantageReference
Stable Isotope-Labeled (SIL)Arachidonic acid-d₈ (for Arachidonic acid)Added at a known concentration to samples before processing. Corrects for matrix effects and sample loss.Considered the "gold standard." Co-elutes and behaves almost identically to the analyte, providing the most accurate correction. proquest.comnih.gov
Stable Isotope-Labeled (SIL)α-Linolenic acid-d₁₄ (for α-Linolenic acid)Used to quantify total and free α-linolenic acid in plasma.High recovery efficiency and consistent response, indicating acceptable matrix effect. mdpi.com
Chemical AnalogueHeptadecanoic acid (C17:0)Used for quantifying other fatty acids when a specific SIL-IS is unavailable.Cost-effective and widely available, but does not correct for matrix effects as perfectly as a SIL-IS.N/A

Ecological and Evolutionary Aspects of 9z,12z,15e Octadecatrienoic Acid

Role in Plant-Herbivore Interactions

The interaction between plants and herbivores is a complex chemical warfare, where fatty acid-derived compounds, known as oxylipins, play a central role as signaling molecules. This signaling cascade, often referred to as the octadecanoid pathway, is critical for inducing plant defenses upon herbivore attack.

When a plant is wounded by an herbivore, C18 polyunsaturated fatty acids are rapidly released from chloroplast membranes. nih.gov In most well-studied cases, the primary substrate for this pathway is α-linolenic acid (ALA). nih.gov The release of these fatty acids initiates a cascade of enzymatic reactions. The first step is the oxygenation of the fatty acid by lipoxygenase (LOX) enzymes, which leads to the formation of hydroperoxides. nih.gov These are then converted by allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) into cyclic compounds like 12-oxo-phytodienoic acid (OPDA). nih.govoup.com Subsequent reactions, including reduction and beta-oxidation, lead to the production of jasmonic acid (JA) and its various derivatives, such as the biologically active conjugate, jasmonoyl-isoleucine (JA-Ile). nih.govnih.gov

These jasmonates act as master regulators, triggering widespread changes in gene expression that lead to the synthesis of a vast array of defensive compounds. These include proteinase inhibitors that disrupt herbivore digestion, toxic secondary metabolites, and the production of herbivore-induced plant volatiles (HIPVs). nih.govnih.gov HIPVs, such as green leaf volatiles, can act as airborne signals to prime defenses in other parts of the same plant or in neighboring plants, and can also attract natural enemies of the herbivores. nih.govwur.nl

While the octadecanoid pathway is primarily described with ALA as the precursor, the existence of enzymes capable of producing trans fatty acids suggests that other isomers could also play a role. gsartor.org The specific involvement of (9Z,12Z,15E)-octadecatrienoic acid in this signaling cascade is not yet well-characterized. However, its structural similarity to ALA implies it could potentially be a substrate for the same enzymatic machinery, possibly leading to the formation of novel oxylipins with distinct signaling properties. The stereochemistry of the initial fatty acid is known to be critical for the biological activity of the resulting oxylipin, suggesting that different isomers could fine-tune the plant's defensive response.

Chemical Ecology of Plant Defensive Compounds

The chemical ecology of plant defense involves a diverse arsenal (B13267) of compounds, and C18 unsaturated fatty acids and their derivatives are fundamental components of this system. nih.gov These molecules, collectively known as oxylipins, function not only as internal signals but also as direct and indirect defensive agents against a wide range of biotic threats, including insects and microbial pathogens. acs.orgresearchgate.net

The diversity of oxylipins arises from the different initial fatty acid substrates and the regio- and stereospecificity of the enzymes that metabolize them, particularly lipoxygenases (LOXs). researchgate.netnih.gov Plants possess various LOX isoforms, such as 9-LOX and 13-LOX, which oxygenate fatty acids at different positions, leading to distinct downstream products. For example, the 13-LOX pathway initiated from ALA leads to jasmonic acid, a key hormone in defense against chewing herbivores. nih.gov

Unsaturated fatty acids and their oxygenated derivatives can have direct inhibitory effects on the growth and development of herbivores and pathogens. acs.org For instance, certain oxylipins have been shown to possess antifungal or insecticidal properties. The specific geometric configuration of the double bonds in these fatty acids is critical for their activity. The introduction of a trans double bond, as seen in (9Z,12Z,15E)-octadecatrienoic acid, would alter the molecule's shape compared to the all-cis ALA, which could influence its interaction with target sites in pests and pathogens or its suitability as a substrate for plant defensive enzymes.

While direct evidence for the defensive role of (9Z,12Z,15E)-octadecatrienoic acid is scarce, the general principles of chemical ecology suggest that the production of a variety of fatty acid isomers could be an evolutionary strategy to generate a broader and more complex spectrum of defensive chemicals, thereby countering a wider range of attackers.

Table 1: Examples of C18 Fatty Acids and Their Relevance in Plants

Compound Name Chemical Formula Key Role/Significance
Stearic Acid C18H36O2 Precursor for oleic acid synthesis. nih.gov
Oleic Acid C18H34O2 Precursor for polyunsaturated fatty acids (linoleic and linolenic acid). mdpi.com
Linoleic Acid C18H32O2 Essential fatty acid; precursor for α-linolenic acid and some oxylipins. mdpi.com
α-Linolenic Acid (9Z,12Z,15Z)-Octadecatrienoic Acid C18H30O2 Primary precursor for jasmonic acid and the octadecanoid signaling pathway. nih.govnih.gov
(9Z,12Z,15E)-Octadecatrienoic Acid C18H30O2 A geometric isomer of α-linolenic acid; its specific biological roles are under investigation. nih.gov

Evolutionary Pathways of Fatty Acid Desaturases in Plants

The specific structure of unsaturated fatty acids like (9Z,12Z,15E)-octadecatrienoic acid is determined by the action of a class of enzymes known as fatty acid desaturases (FADs). The evolution of these enzymes is central to understanding the diversity of fatty acids in plants and their ecological roles.

Plant FADs can be broadly categorized into two evolutionarily unrelated groups: soluble acyl-ACP desaturases located in the plastids and membrane-bound desaturases found in both the plastids and the endoplasmic reticulum (ER). gsartor.orgresearchgate.net The biosynthesis of C18 polyunsaturated fatty acids involves a sequential series of desaturation steps catalyzed by specific FAD enzymes:

Stearoyl-ACP Desaturase (SAD): This soluble plastidial enzyme introduces the first double bond into stearic acid (18:0) to form oleic acid (18:1Δ⁹). mdpi.com

FAD2 (Δ12-Desaturase): This membrane-bound ER enzyme converts oleic acid to linoleic acid (18:2Δ⁹˒¹²) by adding a second double bond. nih.govmdpi.com

FAD3 (ω-3/Δ15-Desaturase): This membrane-bound ER enzyme introduces a third double bond into linoleic acid to produce α-linolenic acid (18:3Δ⁹˒¹²˒¹⁵). nih.govmdpi.com

Phylogenetic analyses suggest that the diverse family of membrane-bound desaturases evolved from a common ancestor, likely a Δ9 desaturase. ual.es The Δ12 and ω-3 desaturases (like FAD2 and FAD3) form a distinct evolutionary cluster, indicating a shared lineage. ual.es These enzymes are characterized by conserved histidine-rich motifs that are essential for binding the di-iron cofactor required for catalysis. mdpi.com

The vast majority of plant desaturases produce double bonds with a cis configuration. The formation of a trans double bond, such as the one at the C15 position in (9Z,12Z,15E)-octadecatrienoic acid, is a rare event. gsartor.org The existence of enzymes that can create trans double bonds has been documented, but the precise amino acid sequence changes that dictate this switch in stereochemical outcome from cis to trans are not yet fully understood. gsartor.org It is hypothesized that the evolutionary pathway to an enzyme capable of synthesizing the 15E bond would involve mutations within the catalytic site of a canonical ω-3 desaturase, such as FAD3. Such mutations would alter the positioning of the fatty acid substrate relative to the enzyme's active site, favoring the abstraction of hydrogens that results in a trans double bond. This represents a subtle but significant evolutionary innovation, allowing for the generation of novel fatty acid structures and potentially new biological functions.

Table 2: Key Fatty Acid Desaturases in C18 Fatty Acid Synthesis

Enzyme Gene Name Localization Reaction Catalyzed
Stearoyl-ACP Desaturase SAD Plastid (soluble) C18:0 → C18:1 (Δ9)
Δ12-Desaturase FAD2 Endoplasmic Reticulum (membrane-bound) C18:1 (Δ9) → C18:2 (Δ9,12)
ω-3/Δ15-Desaturase FAD3 Endoplasmic Reticulum (membrane-bound) C18:2 (Δ9,12) → C18:3 (Δ9,12,15)
Plastidial Δ12-Desaturase FAD6 Plastid (membrane-bound) C18:1 (Δ9) → C18:2 (Δ9,12) on plastidial lipids
Plastidial ω-3 Desaturase FAD7/FAD8 Plastid (membrane-bound) C18:2 (Δ9,12) → C18:3 (Δ9,12,15) on plastidial lipids

Compound Names Mentioned

Biotechnological and Industrial Applications Non Human Focus

Production in Engineered Microorganisms or Plants for Industrial Feedstocks

Direct biotechnological production of 9Z,12Z,15E-octadecatrienoic acid in engineered systems has not been a significant research focus. The industrial production of specific fatty acid isomers is complex, often resulting in mixtures that are difficult to separate. However, significant progress has been made in engineering microorganisms to produce modified fatty acids from common precursors like ALA, suggesting a potential pathway for producing the 15E isomer or its derivatives if a specific industrial demand were to emerge.

Research has demonstrated the successful production of hydroxylated fatty acids (HFAs) using recombinant microorganisms. For instance, engineered Escherichia coli expressing enzymes like diol synthase from Aspergillus nidulans can convert alpha-linolenic acid into 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid with high volumetric productivity. Similarly, a recombinant 9R-lipoxygenase (9R-LOX) from Nostoc sp. has been used for the stereo-selective production of 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE) from ALA. This process achieves a high conversion yield, demonstrating the feasibility of using whole-cell biocatalysts to create novel fatty acid structures from readily available plant oils.

These studies indicate that if a specific desaturase or isomerase capable of converting the cis-15 double bond of ALA to a trans-15 configuration were identified and expressed in a suitable microbial or plant host, the production of this compound as an industrial feedstock could become viable.

Table 1: Examples of Biotechnological Production of Modified Octadecatrienoic Acids from Alpha-Linolenic Acid (ALA)

Product Enzyme Organism Substrate Productivity/Yield Reference
5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid Diol Synthase Recombinant Escherichia coli α-Linolenic acid 5.5 g/L/h (75% conversion)
9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE) 9R-Lipoxygenase (9R-LOX) Recombinant Nostoc sp. α-Linolenic acid 37.6 g/L/h (94% conversion)

Applications in Animal Nutrition and Aquaculture

There is currently no available research documenting the use or effects of this compound specifically in animal nutrition or aquaculture feed formulations. The nutritional focus for omega-3 fatty acids in this sector has been almost exclusively on alpha-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).

Trans fatty acids (TFAs) are generally known for their presence in industrial food processing through the partial hydrogenation of vegetable oils. Naturally occurring TFAs are also found in products from ruminant animals like cattle and sheep. However, the study of specific TFA isomers in animal feed for purposes other than assessing health impacts is a niche area with scarce data. Without dedicated studies, the potential benefits or drawbacks of incorporating this compound into animal or aquaculture diets remain unknown.

Potential as a Biochemical Precursor for Non-Pharmaceutical Compounds

The chemical structure of this compound, featuring multiple double bonds including a trans configuration, makes it a potentially valuable precursor for various non-pharmaceutical chemical compounds. Hydroxy fatty acids (HFAs), which can be produced from polyunsaturated fatty acids through enzymatic processes, are important intermediates in the chemical industry. These HFAs are valued for their higher reactivity, stability, and miscibility compared to their non-hydroxylated counterparts and are used as:

Starting materials for polymers

Additives in lubricants

Emulsifiers

Stabilizers in industrial formulations

For example, the enzymatic conversion of ALA to 9R-HOTE highlights a pathway that could potentially be adapted for this compound to

Future Directions and Emerging Research Avenues

Advanced Omics Technologies for Comprehensive Lipid Profiling

The advent of advanced "omics" technologies, particularly lipidomics, is revolutionizing the study of fatty acids. These high-throughput methods allow for the comprehensive analysis and quantification of hundreds of lipid species in biological samples, providing a detailed snapshot of the lipidome. nih.govmdpi.com Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are instrumental in separating and identifying fatty acid isomers with high sensitivity and reliability. nih.govbiorxiv.org

A significant challenge in lipidomics has been the differentiation of fatty acid isomers, which often have identical masses. pnas.org However, novel techniques, such as ozone-enabled fatty acid discovery (OzFAD), are being developed to overcome this hurdle. biorxiv.org This workflow allows for the de novo identification of fatty acid double bond isomers, significantly expanding the known diversity of fatty acids in biological systems. biorxiv.org The application of such technologies to study 9Z,12Z,15E-octadecatrienoic acid will be crucial in determining its precise distribution in different tissues and its relative abundance compared to other isomers. biorxiv.orgpnas.org This detailed profiling can reveal previously unknown alterations in lipid metabolism associated with this specific fatty acid. acs.org

Elucidation of Novel Enzymatic Activities and Pathways

A critical area of future research is the identification and characterization of enzymes involved in the metabolism of this compound. While the general pathways of fatty acid synthesis and metabolism are well-understood, the specific enzymes that act on this particular trans isomer remain largely unexplored. wikipedia.orgreactome.org Research into fatty acid synthesis has identified key enzymes like desaturases and elongases that introduce double bonds and extend the carbon chain of fatty acids. nih.govlibretexts.org Understanding the substrate specificity of these enzymes is vital to determine how this compound is processed by the cell.

Future studies will likely focus on identifying novel desaturases or other enzymes that can utilize this isomer as a substrate. For example, some bacteria possess unique enzymes that can synthesize cis double bonds, highlighting the potential for discovering novel enzymatic activities in diverse organisms. wikipedia.org Investigating the metabolism of conjugated α-linolenic acid isomers has revealed their elongation and desaturation into longer-chain fatty acids, suggesting a similar fate might await this compound. nih.gov The use of metabolic engineering and machine learning techniques could further accelerate the discovery and optimization of these enzymatic pathways. nih.gov

Exploration of Undiscovered Biological Functions in Diverse Organisms

The biological roles of many octadecatrienoic acid isomers are still being uncovered, and this compound is no exception. nih.govwikipedia.org While its presence has been detected in various organisms, including the brown alga Padina australis and the plant Acalypha indica, its specific functions remain largely unknown. phcogrev.commdpi.com Liquid chromatography-mass spectrometry (LC-MS) analyses have identified this compound in extracts of these organisms, but further research is needed to determine its biological activities. mdpi.comresearchgate.netupm.edu.myscribd.comcambridge.orgmdpi.comresearchgate.netnih.govmdpi-res.comresearchgate.netpsu.ac.th

Future research will likely explore the potential roles of this compound in a wide range of biological processes. For example, other octadecanoids have been shown to play roles in inflammation, immune modulation, and metabolic regulation. nih.gov It is plausible that this compound may possess unique bioactivities. Studies on other fatty acid isomers have demonstrated that subtle differences in their chemical structure can lead to vastly different biological effects. nih.gov Therefore, a key research direction will be to investigate the specific interactions of this isomer with cellular receptors and signaling pathways to elucidate its physiological significance.

Development of Novel Biotechnological Production Platforms

The development of such biotechnological platforms for this compound would involve several key steps. First, the biosynthetic pathway for this specific isomer would need to be fully elucidated. frontiersin.org This would involve identifying the necessary enzymes, such as specific desaturases and isomerases, that can generate the 15E double bond. Once the pathway is known, the corresponding genes could be introduced into a suitable microbial host. frontiersin.org Subsequent metabolic engineering efforts would focus on optimizing the expression of these genes and redirecting cellular metabolism towards the production of the desired fatty acid. frontiersin.orgmdpi.com This could involve upregulating key enzymes in the fatty acid synthesis pathway and downregulating competing pathways. frontiersin.org The use of alternative carbon sources could also be explored to make the production process more cost-effective and sustainable. nih.gov

Q & A

Q. Table 1: Key Analytical Parameters for this compound

ParameterGC-MS ConditionsNMR Shifts (¹H, Key Peaks)
Retention Time13.825–13.943 min (HP-5MS)δ 5.35–5.45 (olefinic H)
Quantification Range0.1–4.0 μg/mLδ 2.77 (bis-allylic CH₂)
Reference StandardNIST 278.43 Da J-coupling (cis/trans)

Q. Table 2: Biosynthetic Challenges and Solutions

ChallengeProposed SolutionReference
Low precursor incorporationUse chain-elongated analogs (C20)
Isomer interference in assaysHR-LC-MS + chiral columns

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.